1-(2-Aminopropoxy)-3-methylbenzene

Description

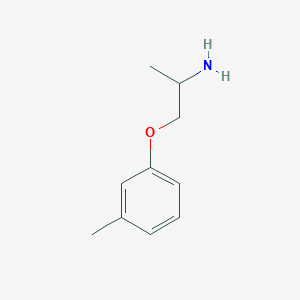

1-(2-Aminopropoxy)-3-methylbenzene (C₁₀H₁₅NO) is a substituted aromatic compound featuring a 3-methylbenzene ring connected via an ether linkage to a propan-2-amine group. Its structure is characterized by the SMILES string CC1=CC(=CC=C1)OCC(C)N and an InChIKey of UKWBVFOYWVWPNE-UHFFFAOYSA-N . Predicted physicochemical properties include a molecular weight of 165.12 g/mol and collision cross-section (CCS) values ranging from 136.2 Ų ([M+H]⁺) to 148.0 Ų ([M+Na]⁺) .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWBVFOYWVWPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294184 | |

| Record name | 2-Propanamine, 1-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-47-4 | |

| Record name | 2-Propanamine, 1-(3-methylphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 1-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminopropoxy)-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopropoxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 2-chloropropylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-(2-Aminopropoxy)-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzene Derivatives

The following table compares 1-(2-Aminopropoxy)-3-methylbenzene with analogs differing in substituents on the benzene ring:

Key Observations :

- Electronic Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) substituents modulate the aromatic ring’s reactivity. For example, electron-donating groups like -CH₃ enhance electrophilic substitution reactions, whereas -Br or -F may direct reactions to specific positions .

- Pharmacological Relevance : The 3-methyl derivative’s sodium channel blocking activity is amplified in clustered forms (e.g., calixmexitil), suggesting steric and electronic synergies in drug design .

Functional Group Variants

Azide vs. Amine Derivatives

Compounds such as 1-(azidomethyl)-3-methylbenzene (C₈H₉N₃) replace the aminopropoxy group with an azide. These derivatives are used in click chemistry or photoredox catalysis due to the azide’s reactivity . In contrast, the aminopropoxy group enables hydrogen bonding and coordination in metal-catalyzed reactions (e.g., C–H functionalization) .

Ether vs. Ester Linkages

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () uses an amide linkage instead of an ether. Amides exhibit higher rigidity and hydrogen-bonding capacity, influencing their use in directing-group-assisted catalysis .

Cluster vs. Monomeric Forms

Calixmexitil, a calix[4]arene-based cluster with four 2-aminopropoxy groups, demonstrates enhanced sodium channel blocking efficacy compared to its monomeric counterpart (mexiletine) . This highlights the impact of structural complexity on pharmacological activity.

Biological Activity

1-(2-Aminopropoxy)-3-methylbenzene, also known by its CAS number 6437-47-4, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

The compound features a propoxy group attached to a methyl-substituted benzene ring, which may influence its biological activity through interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential interactions with neurotransmitter systems, which could lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that aromatic amines can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Anticancer Potential

The compound's structural analogs have been investigated for anticancer activity. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms. The specific effects of this compound on cancer cell lines remain an area for further exploration.

Neuropharmacological Effects

Given its structural features, this compound may also exert neuropharmacological effects. Aminoalkyl phenols are often studied for their potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to implications in treating mood disorders or neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Study: Anticancer Activity

In a notable study on related compounds, researchers observed that certain derivatives of aminophenols exhibited significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and in vivo models to assess the efficacy of these compounds in inhibiting tumor growth. The findings suggested that the mechanism involved both direct cytotoxic effects and modulation of signaling pathways associated with cancer progression .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Aminopropoxy)-3-methylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of 3-methylphenol with 2-aminopropyl halides. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction rates by deprotonating phenolic oxygen .

- Temperature : Elevated temperatures (80–100°C) favor kinetic control but may require inert atmospheres to prevent oxidation of the amine group .

- Work-up : Acid-base extraction or chromatography ensures purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.7–7.2 ppm) and methyl groups (δ 1.2–2.5 ppm) confirm substitution patterns .

- Coupling constants (J) between adjacent protons validate regiochemistry.

- IR : Stretching frequencies for O–C (1100–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 194.1284) validates molecular formula .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution and oxidation-reduction reactions?

Methodological Answer:

- Nucleophilic Substitution : The aminopropoxy group undergoes displacement with strong nucleophiles (e.g., thiols, amines) under acidic conditions .

- Oxidation : The amine group is susceptible to oxidation, forming nitro or imino derivatives with HNO₃ or KMnO₄ .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring but preserves the amine .

Advanced Research Questions

Q. How does the electronic and steric environment of the aminopropoxy group affect regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 2-aminopropoxy group’s proximity to the aromatic ring directs coupling to the para position in Suzuki-Miyaura reactions .

- Electronic Effects : Electron-donating amine groups activate the ring for electrophilic substitution, but steric bulk from the methyl group can hinder meta-substitution . Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and transition states .

Q. What computational approaches (e.g., DFT) are suitable for modeling the reaction pathways and intermediates of this compound in catalytic processes?

Methodological Answer:

- DFT Modeling : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to assess thermochemistry and transition-state geometries .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .

- Kinetic Analysis : Calculate activation barriers (ΔG‡) to predict regioselectivity in cross-coupling or oxidation pathways .

Q. How can conflicting data in literature regarding the biological activity of aminopropoxy-substituted benzene derivatives be resolved through systematic SAR studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:

- Biological Assays : Test binding affinity to targets (e.g., GPCRs) using radioligand displacement or fluorescence polarization .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert gas flow rates .

- Analytical Validation : Use HPLC or GC-MS to quantify side products (e.g., dehalogenated byproducts) .

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.